

# MS154: A Technical Guide to Targeted Degradation of Mutant EGFR

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## Compound of Interest

Compound Name: MS154

Cat. No.: B15612631

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## Executive Summary

**MS154** is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of mutant epidermal growth factor receptor (EGFR), a key oncogenic driver in non-small cell lung cancer and other malignancies. This document provides a comprehensive technical overview of **MS154**, including its mechanism of action, key quantitative data, detailed experimental protocols, and the impact on downstream signaling pathways. **MS154** leverages the cell's endogenous ubiquitin-proteasome system to induce the degradation of mutant EGFR by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This approach offers a promising therapeutic strategy to overcome resistance to traditional EGFR inhibitors.

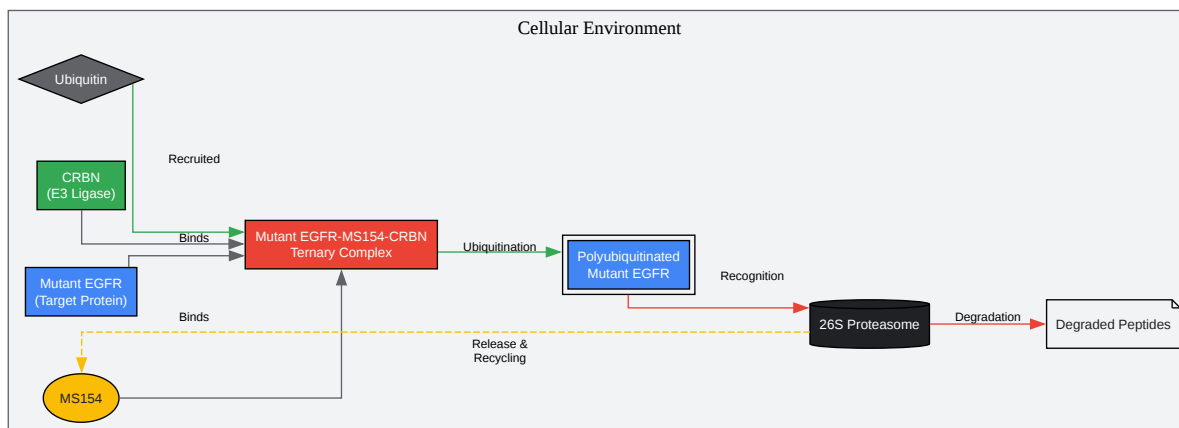
## Introduction to MS154

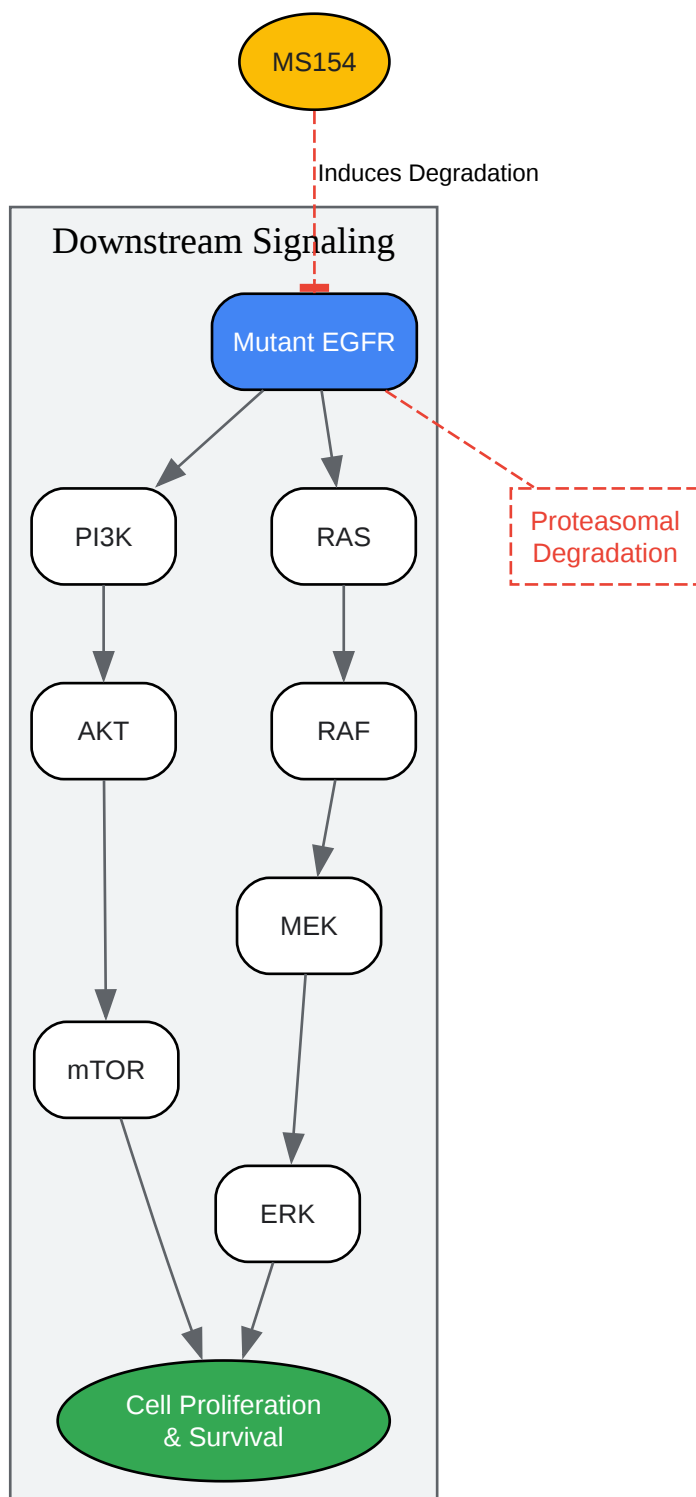
**MS154** is a synthetic small molecule that functions as a molecular bridge between mutant EGFR and the CRBN E3 ubiquitin ligase. It is composed of three key moieties: a high-affinity ligand for mutant EGFR derived from the inhibitor gefitinib, a ligand for the CRBN E3 ligase based on pomalidomide, and a chemical linker that connects the two ligands. By inducing proximity between the target protein and the E3 ligase, **MS154** facilitates the ubiquitination and subsequent proteasomal degradation of mutant EGFR.

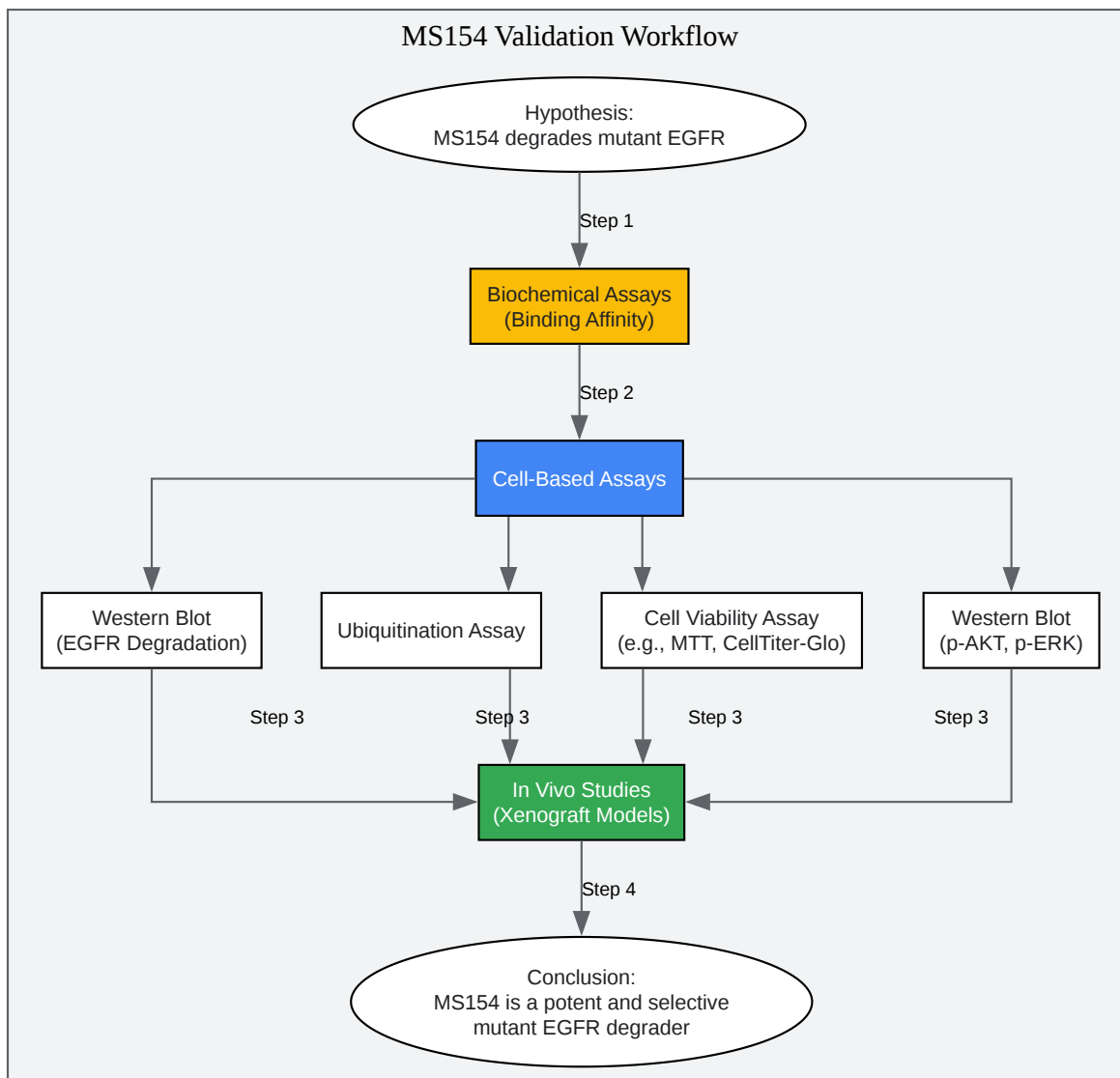
## Mechanism of Action

The mechanism of **MS154**-mediated degradation of mutant EGFR involves a series of orchestrated steps:

- **Ternary Complex Formation:** **MS154** first binds to both mutant EGFR and the CRBN E3 ligase, forming a transient ternary complex (mutant EGFR-**MS154**-CRBN).
- **Ubiquitination:** The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, enabling the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of mutant EGFR.
- **Polyubiquitination:** A chain of ubiquitin molecules is formed on the target protein, which acts as a recognition signal for the proteasome.
- **Proteasomal Degradation:** The 26S proteasome recognizes and degrades the polyubiquitinated mutant EGFR into small peptides.
- **Catalytic Cycle:** **MS154** is then released and can engage in another cycle of binding and degradation, acting catalytically to eliminate multiple copies of the target protein.







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